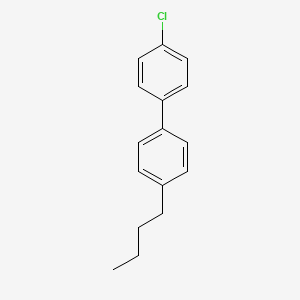
4-Butyl-4'-chloro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4’-chloro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a butyl group attached to one ring and a chlorine atom attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4’-chloro-1,1’-biphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a butyl-substituted boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of 4-Butyl-4’-chloro-1,1’-biphenyl can be achieved through similar cross-coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4’-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The butyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted biphenyl derivatives
- Carboxylic acids
- Alkanes
Scientific Research Applications
4-Butyl-4’-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4-Butyl-4’-chloro-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine atom and butyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the butyl group, resulting in different chemical properties and reactivity.
4-Butyl-1,1’-biphenyl: Lacks the chlorine atom, affecting its substitution reactions.
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms, leading to different substitution patterns.
Uniqueness: 4-Butyl-4’-chloro-1,1’-biphenyl is unique due to the presence of both the butyl group and chlorine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
93290-06-3 |
|---|---|
Molecular Formula |
C16H17Cl |
Molecular Weight |
244.76 g/mol |
IUPAC Name |
1-butyl-4-(4-chlorophenyl)benzene |
InChI |
InChI=1S/C16H17Cl/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 |
InChI Key |
JMXLIUZWQZWRLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















